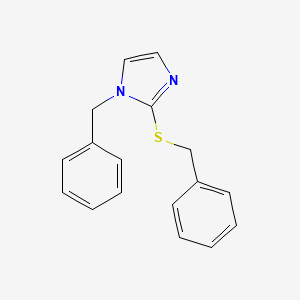

1-Benzyl-2-(benzylsulfanyl)-1h-imidazole

Description

Significance of Imidazole (B134444) Scaffold in Synthetic and Mechanistic Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in both synthetic and medicinal chemistry. bohrium.com First synthesized in 1858 by Heinrich Debus, this planar molecule's unique chemical characteristics have made it a privileged structure in drug design and materials science. nih.gov Its importance stems from a combination of desirable physicochemical properties.

The imidazole nucleus is amphoteric, meaning it can act as both an acid and a base. researchgate.netnih.gov The sp2 hybridized nitrogen atom (N-3) has a lone pair of electrons, making it basic and capable of accepting a proton, while the N-1 nitrogen can donate its proton, exhibiting acidic character. nih.gov This dual nature, along with its aromaticity and high polarity, allows it to engage in a variety of weak interactions, including hydrogen bonding, ion-dipole interactions, and π-π stacking. biomedpharmajournal.orgbenthamdirect.com These properties are fundamental to its role in biological systems, where the imidazole side chain of the amino acid histidine is frequently found in the active sites of enzymes. nih.gov

In synthetic chemistry, the imidazole scaffold serves as a versatile building block for more complex molecules. nih.govresearchgate.net Its stability and reactivity patterns allow for functionalization at various positions on the ring. numberanalytics.com Modern synthetic techniques, such as metal-catalyzed reactions and microwave-assisted synthesis, have further expanded the ability to create a diverse library of imidazole derivatives. bohrium.com These derivatives have found applications as catalysts, ionic liquids, and key components in the development of new therapeutic agents for a wide range of diseases. bohrium.comnih.govijsrtjournal.com

Table 1: Physicochemical Properties of Imidazole

| Property | Value/Description | Reference(s) |

|---|---|---|

| Molecular Formula | C₃H₄N₂ | researchgate.net |

| Nature | Aromatic, 5-membered heterocycle | biomedpharmajournal.org |

| Polarity | High, soluble in water and polar solvents | nih.govresearchgate.net |

| Basicity (pKa of conjugate acid) | ~7.0 | numberanalytics.com |

| Acidity (pKa) | ~14.9 | nih.gov |

Overview of Sulfanyl (B85325)/Thioether Functionalization in Imidazole Derivatives

The introduction of sulfanyl (thioether) groups onto the imidazole core significantly alters its chemical reactivity and opens new avenues for its application, particularly in coordination chemistry and catalysis. rsc.orgresearchgate.net The thioether function, typically a sulfur atom bonded to two alkyl or aryl groups, can act as a soft ligand, showing a strong affinity for soft metal ions like palladium (Pd) and silver (Ag). rsc.orgresearchgate.net

Research into thioether-functionalized imidazoles has led to the development of novel N-heterocyclic carbene (NHC) ligands. researchgate.netresearchgate.net By attaching thioether-containing side chains to the nitrogen atoms of an imidazolium (B1220033) salt (a precursor to an NHC), chemists can create multidentate ligands. rsc.org These "S,C,S" or "S,C" pincer-type ligands, where 'S' represents the coordinating sulfur atom and 'C' the carbene carbon, can chelate to a metal center. researchgate.net

This coordination has several important consequences:

Stability: The chelate effect often leads to highly stable metal complexes.

Modulated Reactivity: The thioether groups can influence the electronic properties of the metal center, thereby tuning the catalytic activity of the complex. nih.gov

Catalytic Applications: Palladium complexes bearing these thioether-functionalized NHC ligands have shown promise in catalytic reactions. The introduction of the thioether function has been observed to be beneficial for catalytic activity. researchgate.net The lability of the coordinated thioether in solution can also play a role in the catalytic cycle. researchgate.net

The synthesis of these functionalized imidazoles often involves the reaction of imidazole with chloroalkyl sulfides in the presence of a base. researchgate.netresearchgate.net This allows for the stepwise introduction of thioether groups onto one or both nitrogen atoms of the imidazole ring. researchgate.net

Rationale for Investigating 1-Benzyl-2-(benzylsulfanyl)-1H-imidazole

The specific structure of this compound combines three key chemical motifs, making it a compound of considerable research interest. The rationale for its investigation lies at the intersection of the properties conferred by each component:

The Imidazole Core: As established, this provides a stable, aromatic platform with inherent acid-base properties and multiple sites for interaction. researchgate.netbiomedpharmajournal.org

The 1-Benzyl Group: The benzyl (B1604629) group attached to the N-1 position serves multiple purposes. It provides steric bulk, which can influence the molecule's conformation and how it interacts with other chemical species, such as metal centers or enzyme active sites. researchgate.netnih.gov It also introduces an additional phenyl ring, which can participate in π-stacking interactions. researchgate.net Processes for the synthesis of 1-benzylimidazole (B160759) compounds are established, often involving the reaction of an imidazole with benzyl alcohol or benzyl chloride. google.comgoogle.com

The 2-(Benzylsulfanyl) Group: Placing the benzylsulfanyl (or benzyl thioether) group at the C-2 position is particularly significant. This position is directly between the two nitrogen atoms. The thioether's sulfur atom provides a soft donor site for coordination with transition metals. researchgate.netnih.gov Its presence can be leveraged for creating novel ligands for catalysis or for building advanced materials. The reactivity of this group could be distinct from thioethers attached at other positions on the imidazole ring.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-benzylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-3-7-15(8-4-1)13-19-12-11-18-17(19)20-14-16-9-5-2-6-10-16/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJWGDSQKMWDAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966254 | |

| Record name | 1-Benzyl-2-(benzylsulfanyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5193-59-9 | |

| Record name | 1-Benzyl-2-(benzylsulfanyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-Benzyl-2-(benzylsulfanyl)-1H-imidazole

The synthesis of this compound is not typically a single-step reaction but rather a strategic sequence of reactions. The general approach involves first constructing a suitable imidazole (B134444) precursor, most commonly 2-mercapto-1H-imidazole or its derivatives, and then introducing the benzyl (B1604629) and benzylsulfanyl groups through alkylation reactions. The order of these alkylation steps can be varied to optimize the yield and purity of the final product.

Imidazole Ring Formation and Functionalization Strategies

The construction of the central imidazole ring is the foundational step in the synthesis of its derivatives. Various classical and modern methods can be adapted to create the imidazole skeleton, which is then further functionalized.

The Debus-Radziszewski synthesis, first reported by Heinrich Debus in 1858, is a classic multi-component reaction for synthesizing imidazoles. wikipedia.orgijprajournal.compharmaguideline.com The fundamental reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.orghandwiki.org

A significant modification of this method, which is crucial for producing N-substituted imidazoles, involves replacing the two equivalents of ammonia with a primary amine. wikipedia.orghandwiki.org This allows for the direct incorporation of a substituent at the N-1 position of the imidazole ring. For the synthesis of the 1-benzyl-imidazole core, benzylamine (B48309) would be used as the primary amine component. The reaction would proceed by condensing a 1,2-dicarbonyl compound, an aldehyde, and benzylamine. Although this method directly yields an N-benzyl-imidazole, subsequent introduction of the benzylsulfanyl group at the C-2 position would be required. Modern variations often employ microwave irradiation to improve reaction yields and reduce reaction times. ijprajournal.comorientjchem.org

Condensation reactions are a cornerstone for building heterocyclic rings like imidazole. A highly relevant strategy for the synthesis of this compound involves the initial preparation of a 2-mercaptoimidazole (B184291) intermediate. This intermediate is pivotal as the thiol group provides a direct handle for introducing the benzylsulfanyl moiety.

One established method to synthesize 2-mercapto-1H-benzimidazole, a related precursor, involves the condensation of o-phenylenediamine (B120857) with carbon disulfide in the presence of potassium hydroxide (B78521) and ethanol/water. nih.gov A similar principle can be applied to synthesize the non-benzofused 2-mercapto-1H-imidazole. The Marckwald synthesis, for example, generates 2-mercaptoimidazoles (also known as imidazoline-2-thiones) from α-aminoketones or their equivalents and thiocyanate (B1210189) derivatives. pharmaguideline.com These condensation methods provide the key 2-mercaptoimidazole scaffold, which can then be subjected to sequential alkylation steps.

| Reaction Type | Reactants | Product | Significance |

| Modified Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Benzylamine | N-1 Benzylated Imidazole Core | Direct incorporation of the N-benzyl group. |

| Thione Formation | Diamine, Carbon Disulfide | 2-Mercaptoimidazole Core | Creates the necessary precursor for S-alkylation. |

| Marckwald Synthesis | α-Aminoketone, Thiocyanate | 2-Mercaptoimidazole Core | Versatile method for substituted 2-mercaptoimidazoles. |

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds, offering alternative routes for introducing the required substituents onto a pre-formed imidazole ring. researchgate.netrsc.org

For instance, the benzylsulfanyl group could be introduced via a palladium-catalyzed C–S cross-coupling reaction. This would typically involve the reaction of a 2-halo-imidazole (e.g., 2-iodo- or 2-bromo-1-benzyl-1H-imidazole) with benzyl thiol (phenylmethanethiol). researchgate.net Various palladium catalysts and ligands can be employed to facilitate this transformation, which is a common method for synthesizing aryl sulfides. researchgate.net

Alternatively, palladium catalysis can be used for the direct C-H functionalization of the imidazole ring, although this is more commonly applied to C-H/C-H coupling reactions rather than direct C-S bond formation from a C-H bond. nih.govrsc.org While theoretically possible, the more conventional route of S-alkylation on a mercapto-imidazole is generally more straightforward for introducing the benzylsulfanyl group.

Introduction of Benzyl and Benzylsulfanyl Moieties

Once the appropriate imidazole core is synthesized (e.g., 2-mercapto-1H-imidazole), the benzyl and benzylsulfanyl groups are introduced. This is typically achieved through nucleophilic substitution reactions, specifically S-alkylation and N-alkylation.

A common synthetic sequence is:

S-alkylation: Reaction of 2-mercapto-1H-imidazole with a benzyl halide (e.g., benzyl bromide) to form 2-(benzylsulfanyl)-1H-imidazole.

N-alkylation: Subsequent reaction of 2-(benzylsulfanyl)-1H-imidazole with a benzyl halide to yield the final product, this compound. researchgate.net

The final and crucial step in the most common synthetic pathway is the N-alkylation of the 2-(benzylsulfanyl)-1H-imidazole intermediate to introduce the benzyl group at the N-1 position. This is a well-documented transformation for imidazole and benzimidazole (B57391) derivatives. nih.govlookchem.com

The reaction is typically carried out by treating the N-unsubstituted imidazole with a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base. researchgate.netijper.org The choice of base and solvent system can influence the reaction's efficiency. Common conditions include using potassium carbonate (K2CO3) in a solvent like acetone (B3395972) or N,N-dimethylformamide (DMF), or employing a phase-transfer catalyst system with aqueous sodium hydroxide (NaOH) and sodium dodecyl sulfate (B86663) (SDS). researchgate.netlookchem.comijper.org Another approach involves the high-temperature reaction of the imidazole with benzyl alcohol, often in the presence of a carboxylic acid or its ester. google.comgoogle.com

For the intermediate 2-(benzylsulfanyl)-1H-imidazole, the two nitrogen atoms are equivalent, so regioselectivity is not a concern, and a single N-benzylated product is expected.

S-Alkylation/Thioether Formation Reactions for Benzylsulfanyl Group

The most direct and widely employed method for synthesizing this compound is the S-alkylation of a suitable precursor, namely 1-benzyl-1H-imidazole-2-thione. This nucleophilic substitution reaction involves the deprotonation of the thione to form a highly nucleophilic thiolate anion, which then attacks an electrophilic benzyl halide (e.g., benzyl bromide or benzyl chloride) to form the desired thioether.

The general reaction is as follows: 1-benzyl-1H-imidazole-2-thione + Base + Benzyl halide → this compound

Commonly used bases include alkali metal hydroxides (NaOH, KOH) or carbonates (K₂CO₃, Na₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). The reaction proceeds readily due to the high nucleophilicity of the sulfur atom. This method is analogous to the synthesis of similar 2-(benzylthio)methyl-1H-benzimidazole derivatives, where a precursor is condensed with a benzyl halide in the presence of potassium carbonate. researchgate.net The formation of related benzimidazole thioethers has also been achieved by reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with substituted benzaldehydes in DMSO, showcasing the versatility of the sulfur nucleophile. mdpi.com

Table 1: Representative S-Alkylation Reaction Conditions

| Precursor | Reagent | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| 1-benzyl-1H-imidazole-2-thione | Benzyl bromide | K₂CO₃ | Acetonitrile | High |

| 1-benzyl-1H-imidazole-2-thione | Benzyl chloride | NaH | DMF | High |

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, optimization of reaction parameters is crucial. Key factors that influence the outcome of the S-alkylation reaction include the choice of base, solvent, temperature, and reaction time.

Base and Solvent System: Stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF can ensure complete deprotonation of the thione, leading to faster reaction rates. However, milder bases such as potassium carbonate in acetonitrile are often sufficient and present fewer handling difficulties. The selection is often a trade-off between reaction efficiency and experimental convenience.

Temperature: While many S-alkylation reactions proceed efficiently at room temperature, gentle heating can sometimes be employed to reduce reaction times, particularly with less reactive alkylating agents.

Stoichiometry: Using a slight excess of the benzyl halide can drive the reaction to completion, but this may necessitate more rigorous purification to remove unreacted starting material.

Systematic studies on the synthesis of related imidazole derivatives often involve screening various conditions to identify the optimal protocol. For instance, investigations into the Debus condensation for imidazole synthesis focused on optimizing parameters like the choice of amine and temperature to enhance conversion rates. researchgate.net These principles of meticulous optimization are directly applicable to the S-alkylation synthesis of the target compound to achieve yields often exceeding 90%.

Advanced Synthetic Approaches and Methodological Innovations

Beyond classical synthetic methods, modern approaches are being explored to synthesize imidazole derivatives in a more efficient, environmentally friendly, and versatile manner.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. arkat-usa.org For the synthesis of substituted imidazoles, microwave irradiation can dramatically reduce reaction times from hours to mere minutes. mdpi.comscispace.com This technique promotes efficient and uniform heating, often leading to cleaner reactions with fewer byproducts. arkat-usa.org The synthesis of 1-benzyl-substituted benzimidazoles, for example, has been successfully achieved under microwave irradiation, demonstrating the applicability of this technology to similar structures. arkat-usa.org The preparation of this compound via S-alkylation could be significantly expedited by employing microwave heating, potentially in solvent-free conditions, which aligns with the principles of green chemistry. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Typical Reaction Time | Typical Yield | Notes |

|---|---|---|---|

| Conventional Heating | Several hours | Good to Excellent | Standard laboratory setup |

| Microwave Irradiation | Minutes | Often higher than conventional | Requires specialized equipment; promotes green chemistry arkat-usa.org |

Metal-Free and Green Chemistry Approaches

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of heavy metal catalysts and employ environmentally benign solvents. wjbphs.com Metal-free, one-pot methods for synthesizing polysubstituted imidazoles have been developed, often utilizing aerobic conditions and catalytic amounts of simple acids like acetic acid. semanticscholar.orgnih.gov These approaches offer a sustainable alternative to traditional methods that may rely on metal catalysts. semanticscholar.org For the synthesis of this compound, a green approach would involve using a recyclable solvent, minimizing waste, and avoiding hazardous reagents, principles demonstrated in the synthesis of other imidazole derivatives. wjbphs.com

Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. bohrium.comnih.gov The synthesis of highly substituted imidazoles, including 1-benzyl-substituted derivatives, can be achieved through one-pot, four-component reactions. sharif.edunih.gov A plausible MCR route to a precursor for this compound could involve the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, benzylamine, and a sulfur source (like ammonium (B1175870) thiocyanate) under acidic or thermal conditions. This strategy allows for the rapid assembly of complex imidazole structures from simple starting materials. sharif.edu

Chemical Reactivity and Derivatization Studies

The this compound molecule possesses several reactive sites that can be targeted for further chemical modification. The imidazole ring itself can undergo electrophilic substitution, although the electron-donating nature of the substituents may influence the regioselectivity. The benzyl and benzylsulfanyl groups also offer avenues for derivatization.

Oxidation of the Sulfide (B99878): The thioether linkage is susceptible to oxidation, which can yield the corresponding sulfoxide (B87167) and sulfone upon treatment with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). These oxidized derivatives can exhibit different chemical and biological properties.

Modification of the Imidazole Ring: While the C4 and C5 positions are substituted in many synthetic routes, if they remain unsubstituted, they can be targets for reactions like halogenation, nitration, or formylation. The reactivity of related compounds like 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride suggests that functional groups can be introduced onto the imidazole core. epa.gov

Cleavage of the Benzyl Groups: The N-benzyl and S-benzyl groups can potentially be cleaved under specific reductive conditions, providing access to the parent imidazole-2-thione or the N-debenzylated product, respectively.

These potential transformations allow this compound to serve as a versatile scaffold for creating a library of new compounds with potentially interesting properties.

Oxidation Reactions of the Benzylsulfanyl Moiety

The benzylsulfanyl group in imidazole derivatives is susceptible to oxidation, a common transformation for sulfide compounds. This reaction typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide and, upon further oxidation, the sulfone. The selectivity of the oxidation to either the sulfoxide or the sulfone can often be controlled by the choice of oxidant and the reaction conditions. nih.govias.ac.in

A prevalent and environmentally conscious method for this transformation involves the use of hydrogen peroxide (H₂O₂) as the oxidant. nih.gov For instance, a green chemistry approach utilizes H₂O₂ in water to selectively oxidize sulfide-containing benzimidazole anthelmintics. By controlling the stoichiometry of the oxidant, one can favor the formation of either the sulfoxide or the sulfone. ias.ac.in Using approximately 1.2 equivalents of H₂O₂ tends to yield the sulfoxide, whereas increasing the amount to 2.5 equivalents drives the reaction towards the sulfone. ias.ac.in

Another effective system employs hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions. This method has been shown to be highly selective for the conversion of various sulfides into their corresponding sulfoxides in excellent yields. nih.gov The oxidation of this compound would, therefore, be expected to produce 1-benzyl-2-(benzylsulfinyl)-1H-imidazole and subsequently 1-benzyl-2-(benzylsulfonyl)-1H-imidazole.

| Starting Material | Reagent(s) | Product(s) | Key Findings |

|---|---|---|---|

| Aryl/Alkyl Sulfide | H₂O₂ (30%), Glacial Acetic Acid | Aryl/Alkyl Sulfoxide | Highly selective oxidation to sulfoxide in 90-99% yield under metal-free conditions. nih.gov |

| Benzimidazole Sulfide (e.g., Albendazole) | H₂O₂ (1.2 equiv.), H₂O | Benzimidazole Sulfoxide (e.g., Ricobendazole) | Selective oxidation to sulfoxide at room temperature. ias.ac.in |

| Benzimidazole Sulfide (e.g., Albendazole) | H₂O₂ (2.5 equiv.), H₂O | Benzimidazole Sulfone (e.g., Albendazole sulfone) | Further oxidation to sulfone with excess H₂O₂. ias.ac.in |

Reduction Reactions of the Imidazole Core and Substituents

The imidazole ring is known for its aromatic stability and is generally resistant to reduction. acs.org Standard catalytic hydrogenation methods that reduce other heterocyclic systems often leave the imidazole ring intact. However, reduction of the imidazole core can be achieved under specific conditions. One effective method involves catalytic hydrogenation using platinum oxide (PtO₂) as the catalyst with acetic anhydride (B1165640) serving as the solvent. This reaction proceeds at room temperature and atmospheric pressure, leading to the formation of the corresponding imidazolidine (B613845) derivative. For a benzimidazole, this method selectively reduces the imidazole portion while leaving the benzene (B151609) ring unchanged. acs.org

In contrast to the core, substituents on the imidazole ring can be more readily reduced. For example, nitro groups attached to the benzimidazole skeleton can be converted to amino groups using various reducing agents. Common methods include the use of iron powder in the presence of an acid like formic acid and an additive such as ammonium chloride. organic-chemistry.orgnih.gov Another established reagent for this transformation is sodium dithionite (B78146) (Na₂S₂O₄). nih.gov These reductions are crucial steps in the synthesis of various substituted benzimidazole derivatives. organic-chemistry.orgnih.gov

| Substrate | Reagent(s) | Transformation | Key Findings |

|---|---|---|---|

| Imidazole/Benzimidazole | H₂, Platinum Oxide (PtO₂), Acetic Anhydride | Reduction of Imidazole Ring | Smooth hydrogenation of the imidazole ring to imidazolidine/benzimidazoline. acs.org |

| Aromatic Nitro-Amine | Iron powder, Formic Acid, NH₄Cl | Reduction of Nitro Group | Reduces the nitro group, often followed by cyclization to form a benzimidazole ring. organic-chemistry.org |

| o-Nitroanilines | Sodium Dithionite (Na₂S₂O₄), Aldehydes | Reduction of Nitro Group | One-step synthesis of 2-substituted benzimidazoles via reduction and cyclization. nih.gov |

| Imidazo[1,2-a]pyridines | H₂, Ruthenium–NHC-catalyst | Reduction of Pyridine Ring | Demonstrates regioselective reduction of the six-membered ring in a fused system, leaving the imidazole ring aromatic. lookchem.com |

Nucleophilic and Electrophilic Substitution on the Imidazole Ring

The reactivity of the imidazole ring towards substitution reactions is dictated by the electronic nature of its positions. Nucleophilic substitution reactions typically occur at the C-2 position, which is the most electron-deficient carbon atom. nih.gov This reactivity is enhanced if the C-2 position bears a good leaving group, such as a halogen. For instance, N-protected 2,4,5-tribromoimidazoles react with various sulfur nucleophiles (thiolates) to displace the bromine atom specifically at the C-2 position. rsc.org This suggests that in this compound, the benzylsulfanyl group at C-2 could potentially be displaced by a strong nucleophile, although the thioether is a less facile leaving group than a halide. For 2-halobenzimidazoles, a competing reaction can be proton abstraction by the nucleophile at the N-1 position, which can hinder the desired substitution at C-2. ijdrt.com

Conversely, electrophilic substitution on the imidazole ring generally takes place at the electron-rich C-4 and C-5 positions. nih.gov Studies on the related imidazo[2,1-b]thiazole (B1210989) system show that electrophilic attack, such as bromination and formylation, occurs preferentially at the C-5 position. rsc.org The presence of the benzyl group on N-1 and the benzylsulfanyl group on C-2 of the target molecule would influence the regioselectivity of such electrophilic attacks.

| Reaction Type | Position of Attack | Example Reagents/Substrates | Outcome |

|---|---|---|---|

| Nucleophilic Substitution | C-2 | 1-Protected 2-bromoimidazoles with sodium alkane/arenethiolates. rsc.org | Displacement of the 2-bromine atom by the thiolate nucleophile. rsc.org |

| Nucleophilic Substitution | C-2 | 2-Chlorobenzimidazole with strong nucleophiles. ijdrt.com | Competition between C-2 substitution and N-1 deprotonation is observed. ijdrt.com |

| Electrophilic Substitution | C-4 / C-5 | General for imidazole derivatives. nih.gov | Substitution occurs at the electron-rich positions. nih.gov |

| Electrophilic Substitution | C-5 | Imidazo[2,1-b]thiazoles with electrophiles like Br₂. rsc.org | Preferential substitution at position 5. rsc.org |

Cyclization Reactions Involving Benzylsulfanyl and Other Substituents

The functional groups of this compound and its derivatives can participate in various cyclization reactions to form fused heterocyclic systems. A relevant example starts with 2-(benzylthio)benzimidazole, a close analog of the title compound. uobaghdad.edu.iq In one synthetic pathway, this starting material is first reacted with ethyl chloroacetate (B1199739) to yield an ester intermediate. This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to form N-acetohydrazide-2-(benzylthio)benzimidazole. Subsequent reaction of this hydrazide with carbon disulfide in an alcoholic potassium hydroxide solution, followed by treatment with hydrazine hydrate, leads to the formation of a fused 1,2,4-triazole (B32235) ring system. uobaghdad.edu.iq

Another important class of reactions involves intramolecular cyclizations. For example, appropriately substituted imidazole derivatives can undergo base-mediated 7-exo-dig cyclizations. nih.gov In these reactions, a nucleophilic nitrogen anion of the imidazole ring attacks a pendant alkyne functional group, leading to the formation of a seven-membered ring fused to the imidazole core, such as in imidazole-fused 1,4-benzoxazepines. nih.gov Such strategies highlight the versatility of the imidazole scaffold in constructing complex polycyclic molecules.

| Starting Material/Core Structure | Reaction Type | Key Reagents | Product |

|---|---|---|---|

| 2-(Benzylthio)benzimidazole derivative uobaghdad.edu.iq | Multi-step Cyclization | 1. Ethyl chloroacetate 2. Hydrazine hydrate 3. CS₂/KOH, then Hydrazine hydrate | Fused 1,2,4-Triazole System uobaghdad.edu.iq |

| Imidazole with pendant alkyne group nih.gov | Base-Mediated 7-exo-dig Cyclization | NaH in DMF | Imidazole-fused 1,4-Benzoxazepine nih.gov |

| 2-(2-Nitrophenyl)-1H-benzimidazoles nih.gov | Intramolecular SNAr | NaH in DMF | Benzimidazole-fused heterocyclic system nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Molecular Structure Determination

Crystal Packing and Intermolecular Interactions

The solid-state arrangement, or crystal packing, of 1-Benzyl-2-(benzylsulfanyl)-1H-imidazole is anticipated to be governed by a combination of non-covalent interactions. These interactions, while individually weak, collectively dictate the macroscopic crystalline structure. Based on the analysis of analogous compounds, the following interactions are likely to be significant:

Hydrogen Bonding: While the primary imidazole (B134444) ring does not possess a traditional hydrogen bond donor (N-H), weak C-H···N hydrogen bonds are plausible. In this scenario, activated C-H bonds, such as those on the benzyl (B1604629) or benzylsulfanyl methylene (B1212753) groups, or on the aromatic rings, could interact with the lone pair of the nitrogen atom in the imidazole ring of an adjacent molecule. This type of interaction is a known contributor to the crystal packing of similar heterocyclic compounds.

Table 1: Predicted Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Potential Geometric Parameters (Distance/Angle) |

| C-H···π | Aromatic C-H | π-system of benzyl or imidazole ring | ~2.5 - 3.0 Å (H···π centroid) / >120° |

| C-H···N | Methylene or Aromatic C-H | Imidazole Nitrogen | ~2.2 - 2.8 Å (H···N) / >130° |

Note: The data in this table is illustrative and based on typical values observed in related crystal structures.

C-H···π Interactions: These interactions are expected to play a crucial role in the crystal packing of this compound. The electron-rich π-systems of the benzyl and imidazole rings can act as acceptors for hydrogen atoms from the C-H bonds of neighboring molecules. This results in a stabilizing interaction that influences the orientation of the molecules within the crystal lattice. In similar structures, these interactions often lead to the formation of extended supramolecular architectures.

Conformational Analysis and Dihedral Angles in the Solid State

Based on the analysis of structurally related compounds, it is predicted that the benzyl and benzylsulfanyl groups will not be coplanar with the imidazole ring. This is due to steric hindrance between the substituents and the imidazole core. The dihedral angles are a result of a balance between conjugative effects, which would favor planarity, and steric repulsion, which favors a twisted conformation.

For instance, in the crystal structure of 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the phenyl rings adopt significant dihedral angles with respect to the imidazole ring nih.gov. Similarly, in 1-benzyl-1H-benzimidazole, the benzyl group is nearly perpendicular to the benzimidazole (B57391) ring system. These examples suggest that a non-planar conformation is highly probable for this compound.

Table 2: Predicted Dihedral Angles for this compound

| Dihedral Angle | Predicted Range (°) | Rationale |

| Imidazole Ring // Benzyl Ring | 70 - 90 | Minimization of steric hindrance between the benzyl group and the imidazole ring. |

| Imidazole Ring // Benzylsulfanyl Phenyl Ring | 40 - 60 | A balance between steric effects and potential electronic interactions involving the sulfur atom. |

Note: The data in this table is predictive and based on the conformational analysis of analogous molecules.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Quantum Chemical Analysis

Quantum chemical analysis, particularly through Density Functional Theory (DFT), offers a microscopic understanding of the electronic characteristics of 1-benzyl-2-(benzylsulfanyl)-1H-imidazole.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For benzimidazole (B57391) derivatives, DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), are utilized to determine optimized molecular geometries, vibrational frequencies, and other electronic properties. researchgate.net These calculations have been applied to various substituted benzimidazoles to understand their structural and electronic features. researchgate.netnih.gov For instance, studies on related benzimidazole structures have shown that calculated bond lengths and angles from DFT methods are in good agreement with experimental data obtained from X-ray diffraction. nih.gov

DFT can also be used to calculate various molecular properties that are crucial for understanding the compound's behavior. The analysis of the molecular electrostatic potential (MEP) surface, for example, helps in identifying the regions within the molecule that are prone to electrophilic and nucleophilic attack. researchgate.netnih.gov

| Property | Description | Relevance |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides the most stable 3D structure. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Correlates with experimental IR and Raman spectra. |

| Mulliken Atomic Charges | A method for estimating partial atomic charges. | Indicates the charge distribution across the molecule. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of the molecule. | Predicts sites for intermolecular interactions. researchgate.netnih.gov |

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net

For benzimidazole derivatives, HOMO-LUMO analysis reveals how substituents on the benzimidazole core influence the electronic properties. nih.gov The distribution of HOMO and LUMO orbitals indicates the electron-donating and electron-accepting regions of the molecule, respectively. researchgate.net This information is vital for predicting how the molecule will interact with other chemical species.

| Orbital | Description | Significance |

| HOMO | The outermost molecular orbital containing electrons. | Represents the ability to donate an electron. |

| LUMO | The innermost molecular orbital that is empty of electrons. | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. | Indicates chemical reactivity and stability. researchgate.net |

Reactivity Predictions and Mechanistic Insights

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. nih.gov These descriptors include electronegativity, chemical hardness, and chemical softness. nih.gov By calculating these parameters, researchers can predict the reactivity of this compound and gain insights into its potential reaction mechanisms. For example, a lower chemical hardness value points towards a higher reactivity. nih.gov

The benzimidazole scaffold is a versatile structure in medicinal chemistry, known to interact with various biological targets through mechanisms like hydrogen bonding and π-π stacking. nih.gov Computational studies can elucidate these interaction pathways, providing a basis for designing new derivatives with enhanced biological activity. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable tools for studying the conformational behavior of molecules and their interactions with biological macromolecules.

Conformational Energy Landscape Exploration

The flexibility of the benzyl (B1604629) and benzylsulfanyl groups attached to the imidazole (B134444) ring allows this compound to adopt various conformations. Understanding the conformational energy landscape is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Crystal structure analysis of related compounds, such as 1-benzyl-1H-benzimidazole, reveals that the benzimidazole ring system is essentially planar, with the benzyl group oriented nearly perpendicular to it. researchgate.netnih.gov This perpendicular arrangement is a common feature in such structures and is stabilized by various non-covalent interactions. researchgate.netnih.gov Computational methods can explore the potential energy surface to identify low-energy conformers and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility.

Ligand-Target Interaction Prediction via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. dovepress.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. dovepress.com

Dynamics of Intramolecular Rearrangements (e.g.,researchgate.net-hydride shift)

No studies detailing the dynamics of intramolecular rearrangements for this compound were identified.

Structure-Energy Relationship Studies

Structure Activity Relationship Sar Studies of 1 Benzyl 2 Benzylsulfanyl 1h Imidazole Derivatives

Impact of Substituent Variations on the Imidazole (B134444) Ring

Substitutions on the imidazole ring of benzylsulfanyl imidazole derivatives have been shown to significantly influence their activity, particularly as inhibitors of cytokine release. Quantitative structure-activity relationship (QSAR) studies have revealed that the nature and position of substituents are critical. For instance, in a series of benzylsulfanyl imidazole derivatives, substituents at the 4-R, 5-R, and 6-R positions (corresponding to positions on the fused benzene (B151609) ring in benzimidazoles, but providing insight into substitution on the imidazole core) were found to enhance inhibitory actions. nih.gov Optimal activity for the inhibition of tumor necrosis factor-alpha (TNF-α) was observed with hydroxyl (OH), methoxy (B1213986) (SOCH3), or sulfonyl (SO2CH3) groups at the 4-R position, a chloro (Cl) group at the 5-R position, and a hydroxyl group at the 6-R position. nih.gov For interleukin-1beta (IL-1β) inhibition, the most favorable substituents were SOCH3, SO2CH3, or OH at the 4-R position, a hydrogen (H) at the 5-R position, and an OH group at the 6-R position. nih.gov

A Hansch-type analysis further elaborated that for TNF-α inhibition, a less bulky and polar substituent at the 2-R position that lacks hydrogen-bond donor properties is advantageous. nih.gov Conversely, for IL-1β inhibition, R-substituents that are more electron-donating at the meta-position, less hydrophobic at the para-position, and have smaller refractivity (indicating less bulk and/or polarity) at the ortho-position contribute to improved activity. nih.gov

Table 1: Impact of Imidazole Ring Substituents on Cytokine Inhibition

| Position | Substituent for Optimal TNF-α Inhibition | Substituent for Optimal IL-1β Inhibition |

|---|---|---|

| 4-R | OH, SOCH3, SO2CH3 | SOCH3, SO2CH3, OH |

| 5-R | Cl | H |

Role of the N1-Benzyl Group in Modulating Molecular Recognition

The N1-benzyl group is a key feature in many biologically active imidazole and benzimidazole (B57391) derivatives. Its presence and substitution pattern can significantly modulate molecular recognition and biological activity. In a study of 1-benzyl-1H-benzimidazole analogues, the N1-benzyl group was crucial for their anticancer activity. researchgate.netnih.gov The orientation of the benzyl (B1604629) group relative to the imidazole or benzimidazole core is also of importance. In the crystal structure of 1-benzyl-1H-benzimidazole, the imidazole and benzyl rings are nearly perpendicular, with a dihedral angle of approximately 85.77°. researchgate.net This spatial arrangement influences how the molecule fits into a biological target.

Variations on the benzyl ring itself also play a critical role. For instance, in a series of benzylsulfanyl imidazole derivatives, fluoro (F) substituents on the benzyl ring (at the X-position) were found to be advantageous for improving TNF-α inhibitory action. nih.gov For IL-1β inhibition, substituents on the benzyl ring that transmit a higher negative resonance effect were beneficial. nih.gov In other series of N-benzyl benzimidazole derivatives, the presence of specific substituents on the benzyl ring was essential for their activity as antileishmanial agents and for their interaction with various receptors. nih.gov The conversion of the 1-benzyl group to a hydrogen atom in a series of indazole analogs, structurally related to the compounds of interest, led to a significant reduction in antiplatelet activity, highlighting the necessity of an aromatic ring at this position. nih.gov

Table 2: Influence of N1-Benzyl Group Substituents on Activity

| Activity | Favorable Substituent/Feature |

|---|---|

| TNF-α Inhibition | Fluoro (F) substituents on the benzyl ring |

| IL-1β Inhibition | Substituents with a high negative resonance effect |

| Anticancer | N-benzyl group is crucial for activity |

Comparative Analysis with Analogous Imidazole and Benzimidazole Scaffolds

The 1-benzyl-2-(benzylsulfanyl)-1H-imidazole scaffold can be compared to analogous imidazole and benzimidazole structures to understand the contribution of each component. Benzimidazole, which is a fusion of a benzene ring and an imidazole ring, is a prominent scaffold in medicinal chemistry. researchgate.netresearchgate.net This fusion results in a more rigid and planar structure compared to the more flexible imidazole core. The benzimidazole nucleus is present in numerous drugs and bioactive compounds, where it engages in π–π stacking, hydrogen bonding, and metal ion interactions. researchgate.netresearchgate.net

In SAR studies of benzimidazoles, substitutions at the N-1, C-2, and C-5/6 positions are generally considered important for pharmacological effects. researchgate.net The N-1 benzyl group is a common feature in many active benzimidazoles, contributing to their chemotherapeutic activity. researchgate.net For example, in a series of anti-inflammatory benzimidazole derivatives, a 2-amino-1-isopropylsulfonyl 6-substituted benzimidazole showed potent inhibition of TNF-α and p38α MAP kinase. nih.gov In another study, 1,2,5-trisubstituted benzimidazoles were identified as CCR3 receptor inhibitors. nih.gov

Comparing these to the this compound, the absence of the fused benzene ring in the imidazole core allows for greater conformational flexibility. This flexibility might be advantageous for binding to certain biological targets but could be detrimental for others that require a more rigid ligand. The electronic properties of the imidazole ring are also different from those of the benzimidazole ring system, which can affect pKa and hydrogen bonding capabilities. nih.gov

Table 3: Comparative SAR Highlights of Imidazole and Benzimidazole Scaffolds

| Scaffold | Key SAR Features |

|---|---|

| This compound | Flexible core, importance of N1-benzyl and C2-benzylsulfanyl groups for specific interactions. |

| Benzimidazole | Rigid, planar structure; N-1, C-2, and C-5/6 substitutions are critical; broad spectrum of biological activities. researchgate.netresearchgate.netresearchgate.net |

| Imidazole | Aromatic, electron-rich ring; part of many natural and synthetic bioactive compounds; substitutions at various positions modulate activity. nih.govspringerprofessional.dejapsonline.com |

Influence of Stereochemistry and Chiral Centers on Molecular Function

A chiral center could be introduced in the this compound scaffold, for example, by substitution on the methylene (B1212753) linker of the benzyl or benzylsulfanyl groups, or by introducing a chiral substituent on either of the phenyl rings or the imidazole core. In other classes of imidazole and benzimidazole derivatives, the importance of stereochemistry has been demonstrated. For instance, in a series of 4-benzimidazolyl-N-piperazinethyl-pyrimidin-2-amines, the S,S enantiomers were found to be more potent inhibitors of Lck kinase than the racemic forms.

The three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological macromolecules such as enzymes and receptors. One enantiomer may have a higher affinity for a binding site due to a more favorable stereochemical fit, leading to a more potent biological response. The other enantiomer might have a weaker interaction or even interact with a different target, potentially leading to off-target effects. Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound derivatives would be a critical step in the development of any potential therapeutic agent based on this scaffold.

Exploration of Research Applications and Functional Potentials Non Therapeutic/non Clinical

Antimicrobial Research Applications

The imidazole (B134444) nucleus is a key pharmacophore that has been extensively studied for its antimicrobial properties. mdpi.comresearchgate.net Derivatives of this core structure have demonstrated a wide range of activities against various microbial strains, forming a basis for the investigation of compounds like 1-Benzyl-2-(benzylsulfanyl)-1h-imidazole. researchgate.netekb.eg

In vitro studies have highlighted the potential of benzimidazole (B57391) and imidazole derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria. Research on 2-(benzylthio)methyl-1H-benzimidazole derivatives, which are structurally related to the subject compound, has shown significant antibacterial effects. For instance, certain derivatives displayed potent activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 140 to 320 µg/mL. tsijournals.com Against Escherichia coli, some of these compounds were also effective, with MICs in the range of 140 to 400 µg/mL. tsijournals.com

Further studies on other substituted imidazole derivatives have revealed potent activity. For example, certain N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which share the benzyl-imidazole-like scaffold, have shown activity against S. aureus and E. coli, with some derivatives exhibiting MICs as low as 0.5 µg/mL and 1 µg/mL, respectively. mdpi.com Another study on 1-benzyl-1,2,3-triazole derivatives reported moderate and selective inhibition of Staphylococcus aureus growth at concentrations between 50 µg/mL and 200 µg/mL. scielo.org.mxresearchgate.net

Interactive Data Table: In Vitro Antibacterial Activity of Related Imidazole Derivatives

The antifungal potential of imidazole and benzimidazole derivatives is a significant area of research. nih.gov The core imidazole structure is present in many antifungal agents due to its favorable therapeutic index and bioavailability. nih.gov In vitro evaluations of benzimidazole derivatives have demonstrated their efficacy against pathogenic fungi. For example, compounds such as 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole have shown potent antifungal effects against various clinical species of Candida at concentrations ranging from 0.5 to 256 µg/ml. nih.gov

Studies on 1-benzyl-1,2,3-triazole derivatives, which are structurally analogous, also revealed potent antifungal activity against common human pathogenic fungi, including Candida albicans, Candida parapsilosis, Aspergillus niger, and Aspergillus flavus. chemistryjournal.net These compounds were found to be comparable or even more potent than established antifungal drugs like fluconazole (B54011) and voriconazole (B182144) in these in vitro tests. chemistryjournal.net Specifically, indolylbenzo[d]imidazoles have shown high activity against C. albicans, with some derivatives demonstrating MICs as low as 3.9 µg/mL. nih.gov

Interactive Data Table: In Vitro Antifungal Activity of Related Imidazole/Benzimidazole Derivatives

The antimicrobial action of benzimidazole and imidazole derivatives is believed to occur through various mechanisms. One prominent mechanism is the inhibition of essential microbial enzymes. For instance, some benzimidazole derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.net Another target is the FtsZ protein, which plays a vital role in bacterial cell division. nih.gov The disruption of microtubule function is another mechanism associated with these compounds, which can affect fungal cell integrity. nih.gov The ability of the imidazole moiety to coordinate with metal ions is also thought to contribute to its biological activity, potentially interfering with metalloenzymes within the microbial cell. ekb.eg

Research in Anticancer Mechanisms

Benzimidazole and its derivatives are extensively investigated in oncology research for their ability to inhibit various enzymes and pathways involved in cancer progression. ijper.org

A significant body of research has focused on the in vitro antiproliferative effects of 1-benzyl-1H-benzimidazole analogues and related structures against a panel of human cancer cell lines. researchgate.net For instance, certain N-benzyl benzimidazole linked pyrimidine (B1678525) derivatives have been evaluated, with some compounds showing a 50% growth inhibition (GI50) at concentrations like 39.6 µM against tested cell lines. ijper.org

Other studies on bisbenzimidazole derivatives have demonstrated potent antiproliferative activity against lung (A549), kidney (A498), cervical (HeLa), and liver (HepG2) cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range (e.g., 0.28 µM). mersin.edu.tr Furthermore, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives have shown remarkable potency, with an IC50 of 46 nM against the MCF-7 human breast tumor cell line. nih.gov The antiproliferative activity of these compounds is often linked to their ability to interfere with tubulin polymerization. nih.gov

Interactive Data Table: In Vitro Antiproliferative Activity of Related Benzimidazole Derivatives

The antiproliferative effects of benzimidazole derivatives are often mediated through the induction of apoptosis, or programmed cell death. researchgate.net Apoptosis is a crucial process for eliminating damaged or cancerous cells and is characterized by a series of biochemical events, including the activation of enzymes called caspases. nih.govnih.gov

Research has shown that certain benzimidazole derivatives can induce apoptosis in cancer cells. researchgate.net For example, 1-Benzyl-2-phenylbenzimidazole has been reported to induce cell apoptosis in human chondrosarcoma cells. ijper.org The mechanisms often involve cell cycle arrest, typically at the G2/M phase, which prevents the cell from dividing and can trigger apoptosis. najah.edu This cell cycle arrest indicates interference with critical processes like microtubule dynamics. nih.govnajah.edu Furthermore, studies have shown that some derivatives can induce apoptosis through the activation of caspase-3, a key executioner caspase in the apoptotic pathway. najah.edu

Applications in Corrosion Inhibition Science

The study of organic molecules as corrosion inhibitors for metals and alloys is a significant area of industrial and academic research. Benzimidazole derivatives, in particular, are recognized for their efficacy in protecting metals such as steel and copper from corrosive media. This is often attributed to the presence of heteroatoms (nitrogen, sulfur) and aromatic rings in their structure, which facilitate adsorption onto the metal surface.

Electrochemical techniques are pivotal in quantifying the effectiveness of corrosion inhibitors. Studies on compounds structurally analogous to this compound, such as other 2-thio-benzimidazole derivatives, demonstrate significant corrosion inhibition. For instance, research on 2-substituted thio-benzimidazoles on carbon steel in acidic solutions has shown that these molecules act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net

Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are common methods used. PDP studies yield parameters like corrosion potential (Ecorr), corrosion current density (icorr), and anodic/cathodic Tafel slopes (βa, βc). A decrease in icorr in the presence of the inhibitor indicates effective corrosion mitigation. EIS measurements provide data on the charge transfer resistance (Rct); an increase in Rct signifies a slower corrosion process due to the formation of a protective inhibitor film on the metal surface. electrochemsci.org

Research on related compounds, such as 2-Chloro-1-(4-fluorobenzyl)benzimidazole (CFB) on copper, has shown inhibition efficiencies (η%) exceeding 95% at millimolar concentrations. electrochemsci.org Similarly, N-benzylhydrazinecarbothioamide demonstrated an efficiency over 95% for copper in a saline solution. iapchem.org The inhibition efficiency is often calculated using the following formulas:

From PDP data: η% = [(i°corr - icorr) / i°corr] × 100

From EIS data: η% = [(Rct - R°ct) / Rct] × 100

Where i°corr and R°ct are the corrosion current density and charge transfer resistance in the absence of the inhibitor, respectively.

The following table, based on findings for analogous benzimidazole derivatives, illustrates typical electrochemical data.

Table 1: Electrochemical Data for Benzimidazole Derivatives as Corrosion Inhibitors

| Inhibitor (Analogue) | Concentration (mM) | Metal | Medium | η% (from PDP) | η% (from EIS) |

|---|---|---|---|---|---|

| 2-Chloro-1-(4-fluorobenzyl)benzimidazole electrochemsci.org | 10 | Copper | 0.5 M H₂SO₄ | 93.8% | 95.2% |

| 2-Propylthio-1H-benzimidazole researchgate.net | 0.46 | Carbon Steel | 1 M H₂SO₄ | - | 92.8% |

| 1,5-Benzodiazepin-2-one Derivative researchgate.net | 1 | Mild Steel | 1 M HCl | 93.7% | 97.9% |

The protective action of organic inhibitors is fundamentally linked to their adsorption onto the metal surface, forming a barrier against the corrosive environment. The nature of this adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving charge sharing or transfer from the inhibitor molecules to the metal's vacant d-orbitals to form a coordinate bond. researchgate.net

The adsorption characteristics are often analyzed using adsorption isotherms, with the Langmuir isotherm being commonly applicable. researchgate.netelectrochemsci.org The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface. researchgate.net The degree of surface coverage (θ), which is related to the inhibition efficiency (θ = η%/100), is plotted against the inhibitor concentration (C). The linear form of the Langmuir isotherm is expressed as:

C/θ = 1/K_ads + C

Where K_ads is the equilibrium constant of the adsorption process. A linear relationship in the plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm. researchgate.netelectrochemsci.org The K_ads value is related to the standard free energy of adsorption (ΔG°ads), which provides insight into the spontaneity and nature of the adsorption (physisorption vs. chemisorption). iapchem.org

For this compound, the presence of the imidazole ring, π-electrons from the benzyl (B1604629) groups, and the sulfur atom in the benzylsulfanyl group are all expected to contribute to a strong and stable adsorption layer on a metal surface. researchgate.net

Utility as Ligands in Coordination Chemistry and Catalysis

The imidazole nucleus is a well-established ligand in coordination chemistry, capable of binding to a wide range of transition metal ions. uomustansiriyah.edu.iqjocpr.com The presence of multiple potential donor sites in this compound—namely the sp²-hybridized nitrogen atom of the imidazole ring and the sulfur atom of the benzylsulfanyl group—makes it a versatile ligand for developing novel metal complexes.

Researchers have successfully synthesized and characterized numerous transition metal complexes using benzimidazole-based ligands. nih.govresearchgate.net The reaction of a benzimidazole derivative with a metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Zn(II), Fe(III)) typically in an alcoholic solvent, leads to the formation of the coordination complex. jocpr.comnih.gov

The coordination is generally confirmed through various spectroscopic techniques:

FT-IR Spectroscopy: A shift in the stretching frequency of the C=N bond of the imidazole ring to a lower wavenumber in the complex compared to the free ligand indicates the coordination of the imine nitrogen to the metal ion. nih.gov

NMR Spectroscopy: Changes in the chemical shifts of the protons, particularly those near the coordination sites, can confirm the complex formation.

UV-Visible Spectroscopy: The appearance of new absorption bands, often corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT), confirms the involvement of the metal ion in the complex. nih.gov

Based on studies of similar ligands, this compound would likely act as a monodentate or bidentate ligand, coordinating through the imidazole nitrogen and potentially the thioether sulfur, to form stable complexes with geometries such as octahedral or square planar, depending on the metal ion and reaction conditions. uomustansiriyah.edu.iqjocpr.comrsc.org

Metal complexes derived from imidazole and benzimidazole ligands have shown promise in catalysis. nih.govresearchgate.net The ability to fine-tune the steric and electronic environment around the metal center by modifying the ligand structure is key to their catalytic potential. These complexes have been explored for various organic transformations. researchgate.net

While specific catalytic studies on complexes of this compound are not widely reported, related Ru(II)-NHC (N-heterocyclic carbene) complexes are known to be highly active catalysts. researchgate.net The stability and structural versatility of benzimidazole-metal complexes suggest their potential utility in reactions such as oxidation, reduction, and carbon-carbon bond-forming reactions. The presence of the benzylsulfanyl group could also influence the catalytic activity and selectivity of any resulting metal complex.

Antioxidant Research

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals. innovareacademics.in The antioxidant potential of the benzimidazole scaffold has been a subject of interest, with various derivatives being evaluated through in-vitro assays. researchgate.netnih.gov The most common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. researchgate.netmdpi.com

The antioxidant activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.gov For instance, the presence of hydroxyl (-OH) groups on the aromatic rings generally enhances antioxidant capacity. nih.gov In contrast, studies on other derivatives show varied results. For example, in a series of N-benzyl-triazole-ethan-imine oxides, compounds with fluoro-substituents showed high DPPH radical scavenging activity (79-96%), while the unsubstituted phenyl derivative was less potent (78%). nih.gov The activity in the ABTS assay for these compounds was found to be negligible. nih.gov

The antioxidant potential of this compound has not been specifically detailed, but data from related structures can provide context. The activity is typically reported as the half-maximal inhibitory concentration (IC₅₀) or as a percentage of radical scavenging at a given concentration.

Table 2: Antioxidant Activity of Various Imidazole/Benzimidazole Derivatives

| Compound Type | Assay | Activity Metric | Result |

|---|---|---|---|

| Benzimidazole Hydrazone (4-hydroxyphenyl derivative) nih.gov | DPPH | µmol TE/g | 2005 ± 15 |

| Benzimidazole Hydrazone (2,4-dihydroxyphenyl derivative) nih.gov | DPPH | µmol TE/g | 4004 ± 13 |

| N-benzyl-triazole-imine oxide (unfunctionalized phenyl) nih.gov | DPPH | % inhibition @ 60 min | 78% |

| N-benzyl-triazole-imine oxide (4-fluorophenyl) nih.gov | DPPH | % inhibition @ 60 min | 96% |

| Benzilic Acid Derivatives innovareacademics.in | ABTS | % Scavenging | Moderate to High |

Free Radical Scavenging Mechanisms

The benzimidazole scaffold is a core structure in a variety of compounds that have demonstrated notable antioxidant and radical scavenging capabilities in non-clinical research. The primary mechanisms by which these compounds are thought to neutralize free radicals include hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT).

In the Hydrogen Atom Transfer (HAT) mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is often influenced by the bond dissociation enthalpy of the H-donating group. For benzimidazole derivatives, the N-H bond of the imidazole ring can be a potential site for hydrogen donation. Furthermore, substituents on the benzimidazole core, particularly those with labile protons such as hydroxyl (-OH) or amino (-NH2) groups, can significantly enhance HAT activity.

Computational studies on various benzimidazole derivatives have been employed to predict the most likely mechanism of radical scavenging. These studies often calculate parameters such as bond dissociation enthalpy, ionization potential, and proton affinity to determine the favored pathway in different solvent environments. For instance, in nonpolar media, the HAT mechanism is often favored, while in polar media, the SET-PT mechanism may become more prominent.

To illustrate the radical scavenging activities of various benzimidazole derivatives, the following table summarizes findings from in vitro assays reported in the literature.

| Compound Type | Assay | Key Findings |

| 2-Aryl Benzimidazoles | DPPH Radical Scavenging | Demonstrated concentration-dependent radical scavenging activity. |

| Benzimidazole-hydrazone Hybrids | H2O2-induced Oxidative Stress | Showed protective effects in cell-based assays. |

| Benzimidazole derivatives with phenolic groups | DPPH and ABTS Radical Scavenging | The presence of hydroxyl groups on the aryl substituent significantly enhanced radical scavenging capacity. |

| 2-Mercaptobenzimidazole Derivatives | Superoxide (B77818) Radical Scavenging | Exhibited significant scavenging of superoxide radicals. |

Oxidative Stress Mitigation Studies

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. In non-clinical research, various benzimidazole derivatives have been investigated for their potential to mitigate oxidative stress in cellular and biochemical models.

One of the primary ways benzimidazole compounds are studied for oxidative stress mitigation is through their ability to inhibit lipid peroxidation. Lipid peroxidation is a chain reaction that leads to the oxidative degradation of lipids, resulting in cellular damage. In these studies, a lipid-rich medium, such as a brain or liver homogenate, is subjected to an oxidizing agent to induce peroxidation. The ability of a test compound to inhibit the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, is then measured. Several benzimidazole derivatives have shown the capacity to reduce MDA levels, suggesting a protective effect against lipid peroxidation.

Furthermore, the effect of benzimidazole derivatives on the activity of endogenous antioxidant enzymes is another area of investigation. Cells possess a range of antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which play a crucial role in detoxifying ROS. Some studies on benzimidazole analogues have explored their ability to modulate the activity of these enzymes in cellular models of oxidative stress. An increase in the activity of these enzymes in the presence of a benzimidazole compound can indicate an indirect antioxidant effect, where the compound enhances the cell's own defense mechanisms against oxidative damage.

The protective effects of benzimidazole derivatives against oxidative DNA damage have also been a subject of research. The hydroxyl radical is a highly reactive ROS that can cause strand breaks and base modifications in DNA. In vitro assays are used to assess the ability of compounds to protect plasmid DNA from damage induced by hydroxyl radicals, often generated by Fenton-type reactions.

The table below provides an overview of the types of studies conducted on benzimidazole derivatives to evaluate their potential in mitigating oxidative stress.

| Study Type | Model System | Measured Parameters | Illustrative Findings |

| Lipid Peroxidation Inhibition | Rat liver or brain homogenates | Malondialdehyde (MDA) levels | Certain benzimidazole derivatives significantly reduced MDA formation, indicating protection against lipid peroxidation. |

| Cellular Antioxidant Activity | Cell cultures (e.g., neuronal cells) exposed to an oxidizing agent (e.g., H2O2) | Cell viability, intracellular ROS levels | Pre-treatment with some benzimidazole compounds increased cell viability and decreased ROS levels. |

| DNA Damage Protection | Plasmid DNA exposed to hydroxyl radicals | DNA strand breaks (analyzed by gel electrophoresis) | Some derivatives showed a protective effect against DNA cleavage. |

| Enzyme Modulation | Cell lysates or purified enzymes | Activity of SOD, CAT, GPx | A few benzimidazole compounds were found to enhance the activity of these antioxidant enzymes in specific experimental setups. |

Future Research Directions and Unexplored Avenues

Development of Advanced Synthetic Strategies for Complex Analogues

The methodical synthesis of complex organic molecules is fundamental to developing substances with selective action. mu-varna.bg For 1-Benzyl-2-(benzylsulfanyl)-1H-imidazole, future synthetic research will likely move beyond traditional condensation reactions to more advanced and efficient strategies. The goal is to create a diverse library of analogues with intricate and precisely controlled three-dimensional structures.

Modern synthetic methods such as C-H activation, flow chemistry, and photocatalysis offer powerful tools for this purpose. C-H activation, for instance, could allow for direct functionalization of the benzyl (B1604629) and imidazole (B134444) rings, bypassing the need for pre-functionalized starting materials and thus shortening synthetic routes. Flow chemistry enables rapid optimization of reaction conditions and safe handling of reactive intermediates, facilitating the scalable production of novel derivatives.

Recent advancements in creating substituted imidazoles include microwave-assisted synthesis and the use of green catalysts, which offer more sustainable and efficient pathways. researchgate.net The development of multi-component reactions (MCRs), where three or more reactants combine in a single step, is another promising area for generating structural complexity with high efficiency. researchgate.net

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Accelerated reaction times and often improved yields. mu-varna.bgresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govpremierscience.com For this compound, these computational tools can dramatically accelerate the design-build-test-learn cycle.

AI/ML models, particularly deep neural networks (DNNs), can be trained on existing data from imidazole derivatives to predict the biological activity or material properties of novel, untested analogues. researchgate.net This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. Generative models, a subset of AI, can even design entirely new molecules de novo with desired property profiles. springernature.com For instance, a model could be tasked to generate analogues of this compound optimized for binding to a specific protein target or possessing specific electronic properties.

Furthermore, AI can assist in predicting synthetic accessibility, ensuring that the computationally designed molecules are viable for laboratory synthesis. researchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable insights into the structural features governing a compound's activity, guiding more rational design strategies. frontiersin.org

Deeper Elucidation of Molecular Interaction Mechanisms via High-Resolution Techniques

Understanding precisely how this compound and its analogues interact with biological targets or other molecules is crucial for optimizing their function. While computational docking can provide initial hypotheses, high-resolution experimental techniques are indispensable for validation and detailed characterization.

Future research should employ advanced biophysical and structural biology methods to study these interactions. dntb.gov.ua Cryogenic electron microscopy (Cryo-EM) and X-ray crystallography can provide atomic-level snapshots of the compound bound to a target protein, revealing the specific amino acid residues involved and the exact binding orientation. Such detailed structural information is invaluable for structure-based drug design.

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the kinetics and thermodynamics of binding, offering data on how tightly and how quickly a compound binds to its target. dntb.gov.ua Additionally, specialized Nuclear Magnetic Resonance (NMR) spectroscopy methods can elucidate interactions in a solution state, which more closely mimics the physiological environment. researchgate.net

Exploration of Novel Non-Biological Applications

While the imidazole scaffold is prominent in medicinal chemistry, its unique electronic and coordination properties also make it suitable for a range of non-biological applications. nih.govresearchgate.net Future research should actively explore the potential of this compound and its derivatives in materials science and catalysis.

The sulfur atom in the benzylsulfanyl group and the nitrogen atoms in the imidazole ring can coordinate with metal ions. This suggests potential applications in areas such as:

Corrosion Inhibition: Imidazole derivatives are known to form protective films on metal surfaces, preventing corrosion. The specific structure of this compound could offer enhanced performance.

Catalysis: The compound could serve as a ligand for metal catalysts, potentially influencing the selectivity and efficiency of important chemical transformations.

Sensors: The ability to bind to specific metal ions could be harnessed to develop chemical sensors for environmental or industrial monitoring. nih.gov

Organic Electronics: Heterocyclic compounds are integral to the development of organic light-emitting diodes (OLEDs) and other electronic devices. The photophysical properties of new analogues could be tuned for such applications.

Multidisciplinary Research Collaborations for Comprehensive Understanding

To fully realize the potential of this compound, isolated research efforts are insufficient. A comprehensive understanding requires synergistic collaboration between experts from various disciplines.

Future progress will depend on forming research consortiums that bring together:

Synthetic Organic Chemists: To develop advanced methods for creating novel and complex analogues. mu-varna.bg

Computational Chemists and AI Specialists: To design molecules, predict their properties, and analyze large datasets. nih.gov

Structural Biologists and Biophysicists: To elucidate the precise mechanisms of molecular interactions using high-resolution techniques. dntb.gov.ua

Pharmacologists and Cell Biologists: To assess the biological activity and mechanisms of action in relevant disease models.

Materials Scientists and Engineers: To investigate and develop novel non-biological applications.

Such a multidisciplinary approach ensures that all facets of the compound's potential are explored, from fundamental chemical synthesis to practical application, fostering a holistic and accelerated path to innovation.

Q & A

Q. What are the common synthetic routes for 1-Benzyl-2-(benzylsulfanyl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : A general synthesis involves nucleophilic substitution or condensation reactions. For example, sodium hydride (NaH) in anhydrous THF can deprotonate imidazole derivatives, followed by reaction with benzenesulfonyl chloride or benzyl halides. Optimization includes controlling temperature (e.g., 0°C to room temperature), solvent polarity, and stoichiometric ratios (e.g., 1.2 eq. of sulfonylating agents). Column chromatography (hexane:ethyl acetate) is typically used for purification, yielding pale solids with 40–50% efficiency .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm substitution patterns (e.g., benzyl and benzylsulfanyl groups). For example, aromatic protons appear between δ 7.2–7.5 ppm, while imidazole protons resonate at δ 7.8–8.2 ppm .

- Infrared Spectroscopy (IR) : Peaks at 1685 cm (C=N stretch) and 1340 cm (C-NO, if nitro groups are present) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Provides exact molecular weight confirmation (e.g., [M+H] at m/z 431.16 for nitro-substituted analogs) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations aid in understanding electronic properties?